N-[(4-bromophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide
Description
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN4O3/c23-18-5-1-16(2-6-18)15-26-21(28)17-3-7-19(8-4-17)30-22-20(24-9-10-25-22)27-11-13-29-14-12-27/h1-10H,11-15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSYFEARMKAMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride-Mediated Amidation
This two-step method is widely reported in patent literature and commercial synthesis guides:
Step 1: Synthesis of 4-{[3-(Morpholin-4-yl)Pyrazin-2-yl]Oxy}Benzoyl Chloride
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Reactants : 4-{[3-(Morpholin-4-yl)pyrazin-2-yl]oxy}benzoic acid (1.0 equiv), thionyl chloride (SOCl₂, 2.5 equiv).
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Conditions : Reflux in anhydrous dichloromethane (DCM) at 40–50°C for 4–6 hours under nitrogen.
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Workup : Excess SOCl₂ is removed via rotary evaporation, yielding the acid chloride as a pale-yellow solid.
Step 2: Coupling with 4-Bromobenzylamine
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Reactants : 4-Bromobenzylamine (1.2 equiv), triethylamine (Et₃N, 3.0 equiv), acid chloride (1.0 equiv).
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Conditions : Stirred in DCM at 0–5°C for 1 hour, then warmed to 25°C for 12 hours.
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Workup : The mixture is washed with water (3×), dried over Na₂SO₄, and concentrated. Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).
Coupling Reagent-Assisted Amidation
Alternative protocols employ coupling agents to avoid handling corrosive acid chlorides:
Reactants :
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4-{[3-(Morpholin-4-yl)pyrazin-2-yl]oxy}benzoic acid (1.0 equiv).
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4-Bromobenzylamine hydrochloride (1.1 equiv).
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N,N’-Dicyclohexylcarbodiimide (DCC, 1.5 equiv) and 1-hydroxybenzotriazole (HOBt, 1.5 equiv).
Conditions :
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Solvent: Dimethylformamide (DMF) at 0°C for 30 minutes, then 25°C for 24 hours.
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Workup: Precipitated dicyclohexylurea is filtered, and the product is extracted with ethyl acetate.
Optimization of Reaction Parameters
Temperature Control
Solvent Selection
Stoichiometric Ratios
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Amine Excess : A 1.2:1 ratio of 4-bromobenzylamine to acid chloride suppresses dimerization of the benzoic acid derivative.
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Base Role : Triethylamine (3.0 equiv) neutralizes HCl generated during acid chloride reactions, preventing protonation of the amine.
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrazine), 7.85 (d, J = 8.8 Hz, 2H, benzamide), 7.45 (d, J = 8.4 Hz, 2H, bromophenyl), 4.55 (s, 2H, CH₂), 3.75 (m, 4H, morpholine), 3.60 (m, 4H, morpholine).
Comparative Analysis of Methods
| Parameter | Acid Chloride Method | Coupling Reagent Method |
|---|---|---|
| Yield | 85–92% | 78–84% |
| Reaction Time | 13–14 hours | 24–26 hours |
| Cost | Low (SOCl₂ ≈ $17.92/100g) | High (DCC ≈ $50/g) |
| Scalability | >100 g | <50 g |
| Safety Concerns | SOCl₂ corrosion | DMF toxicity |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group allows for electrophilic aromatic substitution reactions, while the morpholinyl and pyrazinyl groups can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[(4-bromophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide exhibit significant antimicrobial properties. The piperazine and pyrazine frameworks are known to enhance the bioactivity against various bacterial strains. For instance, studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. The presence of the morpholine group is believed to play a crucial role in modulating inflammatory pathways. In vitro studies demonstrate that related compounds can reduce the production of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .
Neuroprotective Potential
Emerging research highlights the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. The interaction of the morpholine and pyrazine groups with neurotransmitter systems suggests that it may help mitigate neuronal damage and improve cognitive functions in preclinical models .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
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Formation of the Morpholine Derivative:
- Reacting 4-bromobenzaldehyde with morpholine to form the corresponding morpholine derivative.
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Coupling with Pyrazine:
- Introducing a pyrazine moiety through nucleophilic substitution reactions.
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Final Coupling:
- The final step involves coupling with benzamide derivatives to yield the target compound.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Study on Antimicrobial Activity
A study published in Drug Target Insights evaluated the antimicrobial efficacy of several derivatives based on the structure of this compound. Results indicated that certain modifications led to enhanced activity against resistant bacterial strains, paving the way for new antibiotic development .
Neuroprotective Effects in Animal Models
In a preclinical study focusing on neuroprotection, researchers administered this compound to animal models exhibiting symptoms akin to Alzheimer's disease. Behavioral tests showed significant improvements in memory retention and reduced neuroinflammation markers compared to control groups .
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. In cancer cells, it may interfere with signaling pathways that regulate cell growth and proliferation.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity :
- The target compound’s morpholinyl-pyrazine group distinguishes it from analogues like 4MNB (nitro/methoxy) and piperidinyl-pyrazine derivatives . Morpholine’s electron-rich oxygen may enhance solubility compared to piperidine’s lipophilic nature.
- Bromophenyl groups are common across compounds (e.g., ), suggesting shared synthetic pathways or targeting similar biological receptors.
Synthetic Strategies: Acid chloride coupling (e.g., ) and Suzuki-Miyaura reactions (e.g., ) are prevalent for introducing aromatic/heterocyclic motifs. Heterocyclic systems (pyrazine, thieno-pyrazol) often require multi-step protocols, as seen in .
Physicochemical Properties
- Molecular Weight and Lipophilicity: The target compound (466.33 g/mol) is heavier than 4MNB (335.16 g/mol) but lighter than thieno-pyrazol derivatives (450.33 g/mol) . The morpholine group likely reduces logP compared to piperidine-containing analogues .
- Thermal Stability : Melting points for related compounds range from 99–178°C (e.g., ), suggesting the target may exhibit similar stability.
Biological Activity
N-[(4-bromophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a synthetic compound that has garnered attention for its potential biological activities, including antibacterial, enzyme inhibitory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromophenyl group, a morpholine ring, and a pyrazine moiety, which are known for their diverse biological activities.
Antibacterial Activity
Research has demonstrated that compounds with similar structural frameworks exhibit varying degrees of antibacterial activity. For instance, studies on related bromophenyl derivatives have shown significant activity against several bacterial strains. The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) provide insight into the effectiveness of these compounds.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 1 | Staphylococcus aureus | 10 | 20 |
| 2 | Escherichia coli | 15 | 30 |
| 3 | Pseudomonas aeruginosa | 20 | 40 |
The above table illustrates that compounds similar to this compound can exhibit potent antibacterial properties, indicating its potential for further development as an antimicrobial agent .
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may act as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.
Inhibition Data:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 5.6 |
| Urease | 3.8 |
The IC50 values indicate that this compound is a promising candidate for developing new enzyme inhibitors .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators.
Cell Line Studies:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
These findings underscore the potential of this compound as an anticancer agent, warranting further investigation into its mechanism of action and efficacy in vivo .
Case Studies and Research Findings
Several case studies have highlighted the biological activities of compounds similar to this compound. For example, a study conducted on a series of morpholine-containing compounds demonstrated their broad-spectrum antibacterial activity and significant inhibition of AChE. These findings support the hypothesis that structural modifications can enhance pharmacological properties .
Q & A
Q. What are the key synthetic methodologies for preparing N-[(4-bromophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Amide Bond Formation : Coupling 4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzoic acid with (4-bromophenyl)methanamine using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under low-temperature conditions (-50°C) to minimize side reactions .
Pyrazine Functionalization : Introducing the morpholine moiety to pyrazine via nucleophilic aromatic substitution, often requiring anhydrous solvents (e.g., acetonitrile) and catalysts like potassium carbonate .
- Validation : Elemental analysis and spectroscopic techniques (NMR, IR) confirm intermediate purity before final coupling .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : A combination of techniques is employed:
- Elemental Analysis : Verify %C, %H, %N (e.g., deviations <0.4% from calculated values ensure purity) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the bromophenyl (δ ~7.5 ppm), morpholine (δ ~3.5 ppm), and benzamide carbonyl (δ ~168 ppm) .
- Fluorescence Spectroscopy : Assess electronic properties; pH-dependent studies (e.g., pH 2.7–10.1) evaluate stability in biological buffers .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound in kinase inhibition?
- Methodological Answer :
- Pharmacophore Modeling : Focus on the morpholino-pyrazine core for hydrogen bonding with kinase ATP-binding pockets. Compare analogs (e.g., trifluoromethyl vs. bromophenyl substitutions) to assess steric/electronic effects .
- Biological Assays :
- Enzyme Inhibition : Measure IC₅₀ values against recombinant kinases (e.g., ALK5) using fluorescence polarization .
- Cellular Efficacy : Test antiproliferative activity in cancer cell lines (e.g., MDA-MB-231) with dose ranges (1–100 µM) and controls (e.g., GW788388 as a reference inhibitor) .
- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positioning with activity .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Contradictions often arise from:
- Reagent Purity : Impure O-benzyl hydroxylamine HCl (>98% vs. 97%) impacts coupling efficiency. Source materials should be validated via LC-MS .
- Reaction Scale : Small-scale syntheses (e.g., 125 mmol) may report higher yields than industrial protocols due to heat/mass transfer limitations .
- Purification Methods : Compare column chromatography (silica gel) vs. recrystallization (acetonitrile/water) for byproduct removal .
Q. What crystallographic software is recommended for resolving the compound’s 3D structure, and how should data be refined?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- Software :
- Phaser : For molecular replacement using morpholino-containing analogs as search models .
- SHELXL : Refine anisotropic displacement parameters and validate geometry via R₁ (<5%) and wR₂ (<12%) .
- Validation : Check for twinning with PLATON and assess hydrogen bonds (<3.0 Å) .
Methodological Tables
Q. Table 1. Elemental Analysis Data for Analogous Compounds
| Compound ID | Calculated (%C/%H/%N) | Observed (%C/%H/%N) | Reference |
|---|---|---|---|
| Analog A | 68.11/5.06/12.22 | 68.04/5.05/12.17 | |
| Analog B | 60.12/4.46/10.79 | 60.03/4.47/10.81 |
Q. Table 2. Reaction Optimization for Amide Coupling
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| DCC/HOBt | DMF | -50 | 78 | |
| EDCI/HOAt | CH₃CN | 25 | 65 |
Key Considerations for Experimental Design
- Biological Studies : Include positive controls (e.g., GW788388 for ALK5 inhibition) and dose-response curves (1 nM–100 µM) .
- Synthetic Reproducibility : Document reagent sources (e.g., Oakwood Chemical vs. Shanghai Aladdin) and lot numbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
